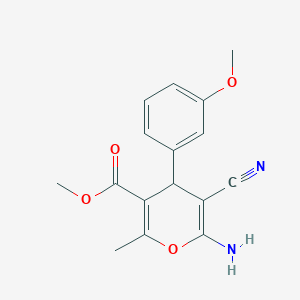
methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family. Pyrans are known for their wide range of biological and pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities
Preparation Methods
The synthesis of methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot synthesis, which includes the reaction of substituted aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate . The reaction is usually carried out in an aqueous medium at moderate temperatures, often using a catalyst such as thiourea dioxide or cerium ammonium nitrate . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Scientific Research Applications
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential anti-cancer and anti-inflammatory properties.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets, including bacterial protein receptors.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. It has been shown to exhibit significant binding energy values in molecular docking studies, indicating strong interactions with bacterial protein receptors . These interactions can inhibit the activity of the target proteins, leading to antibacterial effects.
Comparison with Similar Compounds
Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure but differ in their substitution patterns.
Pyrano[2,3-c]pyrazole derivatives: These compounds have a similar pyran ring but include a pyrazole moiety, which imparts different biological activities.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-5-4-6-11(7-10)20-2/h4-7,14H,18H2,1-3H3 |
InChI Key |
FOVHMBKVNLKZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















